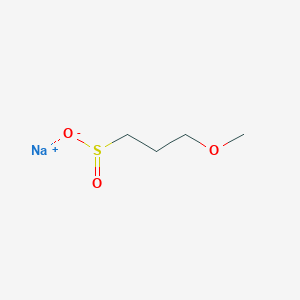
Sodium 3-methoxypropane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-methoxypropane-1-sulfinate is an organosulfur compound with the molecular formula C₄H₉NaO₃S. It is a sodium salt of a sulfinate ester and is used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic organic chemistry, particularly in the formation of carbon-sulfur bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 3-methoxypropane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 3-methoxypropane-1-sulfonyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows:
3-methoxypropane-1-sulfonyl chloride+sodium sulfite→sodium 3-methoxypropane-1-sulfinate+by-products
The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The industrial production methods are optimized for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-methoxypropane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted organosulfur compounds
Applications De Recherche Scientifique
Sodium 3-methoxypropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Biology: It is employed in the study of sulfur-containing biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium 3-methoxypropane-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium methanesulfinate
- Sodium ethanesulfinate
- Sodium benzenesulfinate
Comparison
Sodium 3-methoxypropane-1-sulfinate is unique due to its methoxypropane group, which imparts different reactivity and solubility properties compared to other sodium sulfinates. This uniqueness makes it particularly useful in specific synthetic applications where other sulfinates may not be as effective.
Propriétés
Formule moléculaire |
C4H9NaO3S |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
sodium;3-methoxypropane-1-sulfinate |
InChI |
InChI=1S/C4H10O3S.Na/c1-7-3-2-4-8(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 |
Clé InChI |
KUEMLWPSUWHWPX-UHFFFAOYSA-M |
SMILES canonique |
COCCCS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13162155.png)



![1,4-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13162170.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B13162171.png)

![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13162177.png)





![N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13162242.png)
